![molecular formula C20H26Si2 B14235678 ([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane] CAS No. 234076-12-1](/img/structure/B14235678.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two dimethylvinylsilyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl typically involves the hydrosilylation of 4,4’-bis(trimethylsilyl)biphenyl with vinylsilane derivatives. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds as follows:
Hydrosilylation Reaction:
Industrial Production Methods
Industrial production of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form the corresponding hydrosilyl derivatives.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydrosilyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of crosslinked polycarbosilanes, which are materials with high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Polymer Chemistry: Utilized in the preparation of functionalized polymers with unique properties, such as improved thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl in various applications involves its ability to undergo hydrosilylation reactions. The vinyl groups react with various substrates, forming stable silicon-carbon bonds. This reactivity is facilitated by the presence of the biphenyl core, which provides structural stability and electronic effects that enhance the reactivity of the vinyl groups.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. The presence of dimethylvinylsilyl groups enhances its reactivity in hydrosilylation reactions, making it a valuable compound in materials science and organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
234076-12-1 |
|---|---|
Molecular Formula |
C20H26Si2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
ethenyl-[4-[4-[ethenyl(dimethyl)silyl]phenyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C20H26Si2/c1-7-21(3,4)19-13-9-17(10-14-19)18-11-15-20(16-12-18)22(5,6)8-2/h7-16H,1-2H2,3-6H3 |
InChI Key |
DBVRDDFZKPZFEG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


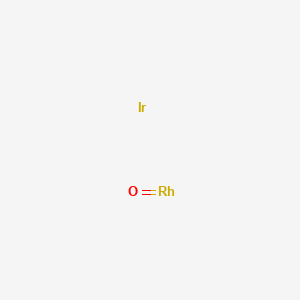
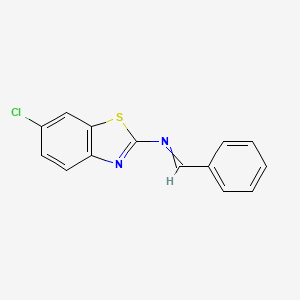
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
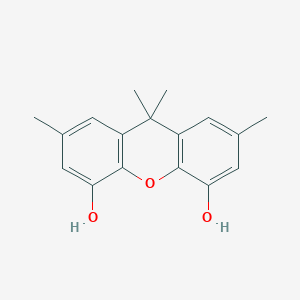
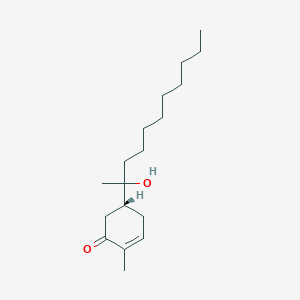
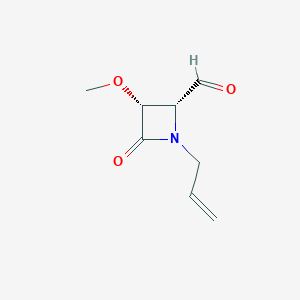
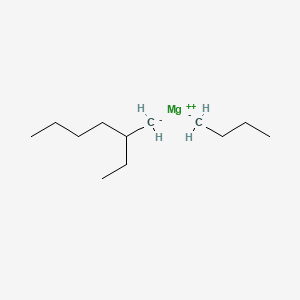
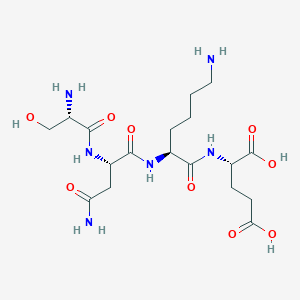
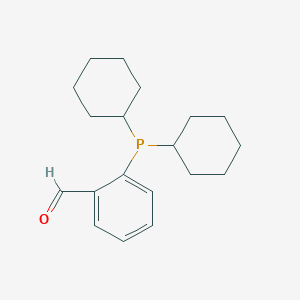

![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)

